molecular formula C14H19ClO3 B15418499 (R)-2-(6-(4-chlorophenoxy)hexyl)oxiran-2-ol

(R)-2-(6-(4-chlorophenoxy)hexyl)oxiran-2-ol

Cat. No.: B15418499
M. Wt: 270.75 g/mol
InChI Key: OEZRSJXCKRTVOA-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(6-(4-Chlorophenoxy)hexyl)oxiran-2-ol is a chiral oxirane derivative of significant interest in medicinal chemistry and biochemical research. This compound features a stereospecific (R)-configuration oxirane (epoxide) ring connected via a hexyl linker to a 4-chlorophenoxy moiety, creating a structurally unique molecule for investigating metabolic pathways and enzyme interactions. While the precise CAS registry number for this specific alcohol derivative requires verification, it is structurally related to well-characterized compounds in the etomoxir family, particularly the ethyl ester derivative known as (R)-(+)-Etomoxir (CAS 124083-20-1) . Compounds within this structural class have demonstrated substantial research value as carnitine palmitoyltransferase-1 (CPT-1) inhibitors, making them important tools for studying fatty acid metabolism and energy homeostasis in cellular systems . The oxirane ring present in this molecule serves as a key pharmacophoric element that contributes to its biological activity through potential covalent interactions with target enzymes. Researchers utilize this compound and its analogues to investigate mitochondrial function, insulin sensitivity, and metabolic disorders including diabetes and cardiovascular conditions. The 4-chlorophenoxy moiety enhances the compound's lipophilicity and membrane permeability, while the hexyl spacer provides optimal distance between functional groups for target engagement. This product is provided as a high-purity material characterized by advanced analytical methods including NMR, LC-MS, and chiral HPLC to ensure stereochemical integrity and quality for research applications. It is essential for researchers to note that this product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper handling procedures should be followed, including the use of personal protective equipment and working in a well-ventilated environment.

Properties

Molecular Formula

C14H19ClO3

Molecular Weight

270.75 g/mol

IUPAC Name

(2R)-2-[6-(4-chlorophenoxy)hexyl]oxiran-2-ol

InChI

InChI=1S/C14H19ClO3/c15-12-5-7-13(8-6-12)17-10-4-2-1-3-9-14(16)11-18-14/h5-8,16H,1-4,9-11H2/t14-/m1/s1

InChI Key

OEZRSJXCKRTVOA-CQSZACIVSA-N

Isomeric SMILES

C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)O

Canonical SMILES

C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)O

Origin of Product

United States

Biological Activity

(R)-2-(6-(4-chlorophenoxy)hexyl)oxiran-2-ol, commonly referred to as etomoxir, is a compound notable for its role as an inhibitor of carnitine palmitoyltransferase I (CPT-I), an enzyme crucial in fatty acid metabolism. This compound has garnered attention in various fields, particularly in cancer research and metabolic disorders, due to its unique biological activities.

Chemical Structure

Etomoxir features a 4-chlorophenoxy group attached to a hexyl chain , forming an oxirane structure. This configuration is significant for its interaction with biological targets.

Etomoxir acts primarily by inhibiting CPT-I, which is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By blocking this pathway, etomoxir leads to an accumulation of fatty acids and a shift in cellular metabolism towards increased glucose utilization.

1. Inhibition of Lipid Oxidation

Research indicates that etomoxir enhances glucose uptake in prostate cancer cells by inhibiting lipid oxidation. In studies involving prostate cancer cell lines (LNCaP, VCaP, and PC3), etomoxir treatment resulted in significant increases in glucose uptake compared to controls, demonstrating its potential role in metabolic reprogramming of cancer cells .

2. Effects on Adipocytes and Hepatocytes

Etomoxir has been shown to affect lipid metabolism in adipocytes and hepatocytes. In rat hepatocyte studies, etomoxir inhibited triacylglycerol depletion and lipolysis, suggesting that it alters lipid storage and mobilization processes . Specifically, at lower concentrations, it increased fatty acid esterification by inhibiting β-oxidation, while at higher concentrations, it inhibited both lipolysis and triacylglycerol secretion.

3. Regulation of Uncoupling Proteins

In primary cultures of rat preadipocytes, etomoxir treatment resulted in a significant upregulation of uncoupling protein-3 (UCP-3) mRNA levels. This indicates a potential protective metabolic response against lipotoxicity by dissipating the proton gradient across mitochondrial membranes .

Prostate Cancer Research

A pivotal study demonstrated that systemic etomoxir treatment improved imaging results using 18F-FDG-PET scans in prostate cancer xenograft models. Mice treated with etomoxir exhibited enhanced glucose uptake in tumors compared to untreated controls, highlighting its utility as a metabolic modulator in cancer therapy .

Metabolic Disorders

Etomoxir has also been investigated for its effects on metabolic disorders such as obesity and diabetes. By shifting energy metabolism from fat oxidation to glucose utilization, it may offer therapeutic benefits in conditions characterized by impaired lipid metabolism.

Data Table: Summary of Biological Effects

Biological ActivityEffect ObservedReference
Lipid Oxidation InhibitionIncreased glucose uptake in cancer cells
Triacylglycerol MetabolismInhibition of triacylglycerol depletion
Upregulation of UCP-3Enhanced mitochondrial function
Metabolic ShiftIncreased glucose utilization

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The target compound is distinguished from analogs by its hydroxyl group at the oxirane C2 position. Most related compounds feature carboxylate esters or salts, which significantly alter solubility, bioavailability, and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Features
(R)-2-(6-(4-chlorophenoxy)hexyl)oxiran-2-ol C₁₆H₂₃ClO₃ Epoxide, hydroxyl 298.80 Polar due to -OH; potential for hydrogen bonding. Limited metabolic data.
Etomoxir (Ethyl ester) C₁₇H₂₃ClO₄ Epoxide, carboxylate ester 326.82 Lipophilic; CPT-1 inhibitor. Used in lipid metabolism studies .
Sodium Etomoxir C₁₅H₂₀ClO₄Na Epoxide, carboxylate salt 322.76 Water-soluble; inhibits lipolysis in adipocytes at 10–100 μM .
2-(4-chlorophenoxy)-3-hydroxy-2-methylbutanoic acid C₁₁H₁₃ClO₄ Carboxylic acid, hydroxyl 244.67 Unknown activity; structural similarity suggests metabolic applications .

Pharmacological and Metabolic Activity

  • Etomoxir (Ethyl Ester) :

    • Mechanism : Irreversibly inhibits CPT-1, blocking mitochondrial fatty acid oxidation and shifting energy metabolism to glycolysis .
    • Applications : Studied in diabetes, obesity, and cancer due to its role in lipid metabolism modulation. Effective at IC₅₀ values of 5–50 μM in hepatocytes .
    • Limitations : Rapid hydrolysis to the inactive acid form in vivo reduces bioavailability .
  • Sodium Etomoxir: Advantages: Enhanced water solubility improves delivery in cellular models. Inhibits triacylglycerol depletion in hepatocytes at 10 μM . Drawbacks: Limited membrane permeability compared to the ethyl ester.
  • This compound: Inferred Activity: The hydroxyl group may reduce interaction with CPT-1’s active site (which prefers carboxylate groups). However, its polarity could enhance binding to other targets, such as hydroxyl-dependent enzymes. Potential Applications: Intermediate in synthetic chemistry (e.g., synthesis of 6-(oxiran-2-ylmethoxy)-1-phenylhexan-2-ol ).

Physicochemical Properties

  • Solubility :

    • The hydroxyl group in the target compound increases polarity, likely improving water solubility compared to Etomoxir’s ethyl ester but remaining less soluble than the sodium salt.
    • Etomoxir ethyl ester : LogP ~3.5 (lipophilic); Sodium Etomoxir : LogP ~1.2 (hydrophilic) .
  • Stability :

    • Epoxide rings are generally reactive. The hydroxyl group in the target compound may increase susceptibility to ring-opening reactions compared to carboxylate-protected analogs.

Q & A

Q. How to resolve contradictory data on regioselectivity in epoxide ring-opening reactions reported in literature?

  • Root Cause Analysis : Variability arises from solvent polarity (aprotic vs. protic) and nucleophile hardness/softness.
  • Validation : Reproduce reactions under standardized conditions (e.g., DMSO/H2_2O at 25°C) with 19F^{19}\text{F}-NMR tracers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.